2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate
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Overview
Description
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F4O4S and a molecular weight of 274.19 g/mol . It is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the trifluoromethanesulphonate group into organic molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material science: In the development of advanced materials with specific properties.
Biological studies: As a probe for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies to modify target molecules and study their interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl trifluoromethanesulphonate: Similar structure but lacks the fluoro group.
2-Fluoro-4-methylphenyl trifluoromethanesulphonate: Similar structure but has a methyl group instead of a methoxy group.
2-Fluoro-4-chlorophenyl trifluoromethanesulphonate: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical properties. The fluoro group increases the compound’s reactivity and stability, while the methoxy group enhances its solubility and ability to participate in various chemical reactions .
Properties
Molecular Formula |
C8H6F4O4S |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
(2-fluoro-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
XELWCBVAXIEQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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